molecular formula C122H158N24O39S B12378827 FAM-DEALA-Hyp-YIPMDDDFQLRSF-NH2

FAM-DEALA-Hyp-YIPMDDDFQLRSF-NH2

Cat. No.: B12378827
M. Wt: 2616.8 g/mol
InChI Key: MYQJVAZBOAFIAB-KJABKTNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

FAM-DEALA-Hyp-YIPMDDDFQLRSF-NH2 is a 5-FAM labeled hypoxia-inducible factor 1-alpha peptide. This compound is a substrate of the von Hippel-Lindau protein, binding with a dissociation constant (KD) of 3 nM . It is primarily used in scientific research to study the interaction between hypoxia-inducible factor 1-alpha and von Hippel-Lindau protein.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of FAM-DEALA-Hyp-YIPMDDDFQLRSF-NH2 involves solid-phase peptide synthesis (SPPS). The peptide sequence is assembled step-by-step on a solid support, typically using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The 5-FAM (5-carboxyfluorescein) label is introduced at the N-terminus of the peptide. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The purification process is also scaled up, often involving preparative HPLC.

Chemical Reactions Analysis

Types of Reactions: FAM-DEALA-Hyp-YIPMDDDFQLRSF-NH2 primarily undergoes binding interactions rather than traditional chemical reactions like oxidation or reduction. Its main interaction is with the von Hippel-Lindau protein, forming a stable complex .

Common Reagents and Conditions: The synthesis of this compound involves reagents such as Fmoc-protected amino acids, coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate), and deprotecting agents like piperidine. The labeling with 5-FAM requires the use of 5-carboxyfluorescein and appropriate coupling reagents .

Major Products Formed: The major product formed is the labeled peptide this compound itself. No significant by-products are typically formed if the synthesis and purification are performed correctly.

Scientific Research Applications

Mechanism of Action

FAM-DEALA-Hyp-YIPMDDDFQLRSF-NH2 exerts its effects by binding to the von Hippel-Lindau protein. This interaction is crucial for the regulation of hypoxia-inducible factor 1-alpha, which plays a significant role in cellular responses to low oxygen levels. The binding of this compound to von Hippel-Lindau protein can be monitored using fluorescence polarization, providing insights into the molecular mechanisms of hypoxia-inducible factor regulation .

Comparison with Similar Compounds

Properties

Molecular Formula

C122H158N24O39S

Molecular Weight

2616.8 g/mol

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S,4R)-2-[[(2S)-1-[[(2S,3S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]-4-hydroxypyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-3-carboxy-2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]propanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C122H158N24O39S/c1-10-60(6)99(144-114(177)83(47-65-25-28-67(148)29-26-65)142-117(180)90-49-70(151)56-146(90)118(181)62(8)129-107(170)80(43-58(2)3)135-101(164)61(7)128-103(166)77(36-38-94(153)154)132-110(173)84(52-95(155)156)136-102(165)66-27-32-72-71(48-66)120(183)185-122(72)73-33-30-68(149)50-91(73)184-92-51-69(150)31-34-74(92)122)119(182)145-41-18-24-89(145)116(179)133-78(39-42-186-9)106(169)139-85(53-96(157)158)112(175)141-87(55-98(161)162)113(176)140-86(54-97(159)160)111(174)138-82(46-64-21-15-12-16-22-64)109(172)131-76(35-37-93(123)152)105(168)137-81(44-59(4)5)108(171)130-75(23-17-40-127-121(125)126)104(167)143-88(57-147)115(178)134-79(100(124)163)45-63-19-13-11-14-20-63/h11-16,19-22,25-34,48,50-51,58-62,70,75-90,99,147-151H,10,17-18,23-24,35-47,49,52-57H2,1-9H3,(H2,123,152)(H2,124,163)(H,128,166)(H,129,170)(H,130,171)(H,131,172)(H,132,173)(H,133,179)(H,134,178)(H,135,164)(H,136,165)(H,137,168)(H,138,174)(H,139,169)(H,140,176)(H,141,175)(H,142,180)(H,143,167)(H,144,177)(H,153,154)(H,155,156)(H,157,158)(H,159,160)(H,161,162)(H4,125,126,127)/t60-,61-,62-,70+,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,99-/m0/s1

InChI Key

MYQJVAZBOAFIAB-KJABKTNKSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@@H]5C[C@H](CN5C(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)C6=CC7=C(C=C6)C8(C9=C(C=C(C=C9)O)OC1=C8C=CC(=C1)O)OC7=O)O

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C5CC(CN5C(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C6=CC7=C(C=C6)C8(C9=C(C=C(C=C9)O)OC1=C8C=CC(=C1)O)OC7=O)O

Origin of Product

United States

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